Moclobemide-d4

Bioanalysis LC-MS/MS Method Validation

Moclobemide-d4 is a stable isotope-labeled analog of the reversible monoamine oxidase A (MAO-A) inhibitor moclobemide, wherein four hydrogen atoms on the phenyl ring are replaced with deuterium. The compound has a molecular formula of C₁₃H₁₃D₄ClN₂O₂ and a molecular weight of 272.8 g/mol.

Molecular Formula C13H17ClN2O2
Molecular Weight 272.76 g/mol
Cat. No. B12411026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoclobemide-d4
Molecular FormulaC13H17ClN2O2
Molecular Weight272.76 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i1D,2D,3D,4D
InChIKeyYHXISWVBGDMDLQ-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moclobemide-d4: Technical Specifications and Role as a Deuterated Analytical Standard


Moclobemide-d4 is a stable isotope-labeled analog of the reversible monoamine oxidase A (MAO-A) inhibitor moclobemide, wherein four hydrogen atoms on the phenyl ring are replaced with deuterium . The compound has a molecular formula of C₁₃H₁₃D₄ClN₂O₂ and a molecular weight of 272.8 g/mol [1]. It is primarily intended for use as an internal standard for the precise quantification of the parent drug, moclobemide, in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2].

Why Analytical Labs Cannot Substitute Moclobemide-d4 with a Non-Deuterated or Alternative Internal Standard


The use of a structurally similar but non-isotopically labeled internal standard, such as brucine, or even an unlabeled batch of moclobemide, introduces significant risk of analytical inaccuracy. Non-deuterated analogs can exhibit different chromatographic retention times and, more critically, can be subject to different degrees of ion suppression or enhancement in the mass spectrometer's source . Because Moclobemide-d4 co-elutes perfectly with its analyte and experiences identical matrix effects, it uniquely compensates for these sources of variability. Substituting with a generic alternative leads to biases in accuracy and precision that can compromise method validation and the reliability of pharmacokinetic data, making Moclobemide-d4 essential for robust, regulatory-grade bioanalysis .

Quantifiable Evidence of Moclobemide-d4's Superiority as an LC-MS/MS Internal Standard


Superior Mass Spectrometric Differentiation via MRM Transition Mass Shift

Moclobemide-d4 provides a clear and interference-free analytical signal due to a +4 Da mass shift compared to the parent analyte. Its primary Multiple Reaction Monitoring (MRM) transition is m/z 273.2 → 186.1, whereas the non-deuterated moclobemide analyte is detected at m/z 269.2 → 182.0 [1]. This mass difference ensures that the internal standard's signal is distinct from the analyte's isotopic envelope, eliminating cross-talk and providing the specificity required for accurate quantification in complex biological samples.

Bioanalysis LC-MS/MS Method Validation

Enhanced Accuracy and Precision in Bioanalytical Methods

Bioanalytical methods utilizing Moclobemide-d4 as an internal standard demonstrate superior precision and accuracy compared to methods using non-deuterated, structural analogs. In a validated UPLC-MS/MS assay, the intra-assay precision (relative standard deviation, %RSD) for moclobemide ranged from 1.1% to 9.6%, and inter-assay precision remained within 3.1% to 12.3% when using a deuterated internal standard [1]. In contrast, methods employing a non-isotopic internal standard like brucine can exhibit higher variability, often falling outside the 15% RSD acceptance criteria for bioanalytical methods [2].

Bioanalysis Method Validation Precision

Superior Compensation for Matrix Effects in Complex Biological Samples

Moclobemide-d4 offers significantly better compensation for matrix-induced ion suppression or enhancement than non-deuterated standards. In a method for quantifying 71 neuropsychotropic drugs, the relative matrix effect for the moclobemide channel remained within ±20% of nominal concentration when using Moclobemide-d4 [1]. In contrast, non-deuterated alternatives can experience differential ionization, leading to matrix effects that exceed ±50%, which can render an assay non-compliant with regulatory standards.

Bioanalysis LC-MS/MS Matrix Effect

High and Consistent Extraction Recovery from Biological Matrices

Moclobemide-d4 exhibits a high and consistent extraction recovery profile, closely mirroring that of its non-deuterated counterpart. In a method using ethyl acetate extraction from brain cell supernatant, the recovery of moclobemide was 83.0-83.4% [1]. Deuterated internal standards like Moclobemide-d4 typically demonstrate recovery consistency within 95-105% relative to the analyte, whereas non-deuterated analogs can show much greater variability, ranging from 70-120% [2].

Sample Preparation Method Validation Recovery

Chromatographic Co-Elution Ensures Robust Method Performance

Moclobemide-d4 is designed to co-elute perfectly with its non-deuterated counterpart under reversed-phase chromatographic conditions. This co-elution ensures that both the analyte and internal standard are subjected to identical mobile phase and source conditions at the moment of ionization . Structurally similar but non-isotopic internal standards, such as brucine, can have retention times that differ by several minutes, leading to differential matrix effects and reduced analytical robustness [1].

LC-MS/MS Chromatography Method Robustness

High Deuterium Incorporation Purity Minimizes Analytical Interference

The analytical utility of Moclobemide-d4 is directly related to its high isotopic purity. The deuterium incorporation efficiency for Moclobemide-d4 typically exceeds 99%, with less than 1% of the non-deuterated (d0) impurity present [1]. This high level of labeling minimizes any contribution of the internal standard to the analyte's quantification channel, a critical factor for achieving a low lower limit of quantitation (LLOQ). In contrast, lower-purity deuterated standards can have d0 impurity levels of 2-5%, which can lead to a falsely elevated baseline signal and compromised assay sensitivity [2].

Isotopic Purity Quality Control LC-MS

Key Procurement-Driven Application Scenarios for Moclobemide-d4


Validating a Clinical TDM Assay for Moclobemide

For clinical laboratories or contract research organizations (CROs) developing and validating a therapeutic drug monitoring (TDM) assay for moclobemide, Moclobemide-d4 is the essential internal standard. The evidence of its superior precision (RSD <15%) and effective matrix effect compensation (±20%) [1] directly supports meeting the stringent acceptance criteria of regulatory guidelines (FDA/EMA). Its use minimizes method failure during validation, reduces re-work, and ensures the assay is robust enough for high-throughput analysis of patient samples.

Supporting Preclinical and Clinical Pharmacokinetic (PK) Studies

In drug development, accurate pharmacokinetic (PK) parameters (AUC, Cmax, t½) are critical. Moclobemide-d4 is procured to serve as the internal standard in LC-MS/MS methods used to quantify moclobemide in plasma or serum from preclinical species or human subjects [1]. The combination of perfect chromatographic co-elution, high recovery consistency (95-105%), and a clean MRM transition [2] provides the analytical reliability needed to generate precise and accurate PK data, which forms the basis for dose selection and regulatory submissions.

Investigating Drug-Drug Interactions (DDI) and Metabolic Stability

Researchers studying the metabolism of moclobemide, particularly its interaction with CYP2C19 and CYP2D6 enzymes [1], require Moclobemide-d4 to accurately quantify the parent drug in the presence of its metabolites. The deuterated standard allows for unambiguous identification and quantification of moclobemide even in complex incubations with liver microsomes or hepatocytes. Its high isotopic purity (>99% d4) [2] ensures that metabolic depletion can be accurately measured without analytical interference, a necessity for generating reliable enzyme kinetic data.

Developing a Multi-Analte Neuropsychiatric Drug Panel

For high-throughput toxicology or clinical labs seeking to expand a panel of neuropsychotropic drugs, Moclobemide-d4 is a key reagent. Its proven performance in a validated 71-analyte panel [1] demonstrates its compatibility with complex, multiplexed UPLC-MS/MS workflows. Procuring this specific deuterated standard ensures seamless integration into existing methods, providing a defined MRM transition (273.2→186.1) and eliminating the need for extensive cross-validation that would be required when using a non-isotopic or less-characterized alternative internal standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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